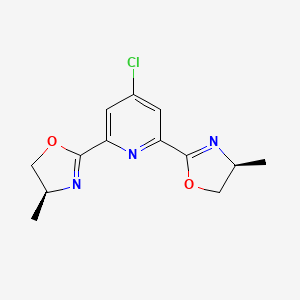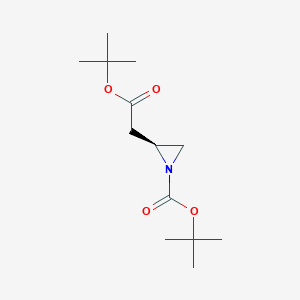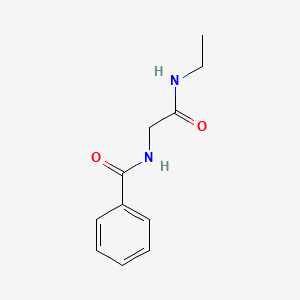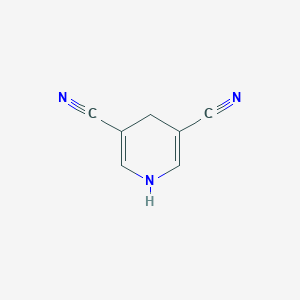
SARS-CoV-2 nsp14-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 nsp14-IN-2 is a compound designed to inhibit the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral replication process by catalyzing the methylation of viral RNA and assisting in RNA proofreading. Inhibiting nsp14 can potentially disrupt the replication of the virus, making this compound a promising candidate for antiviral drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: SARS-CoV-2 nsp14-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against nsp14. These derivatives are characterized by their improved binding affinity to the target protein and better pharmacokinetic profiles .
科学研究应用
SARS-CoV-2 nsp14-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of nsp14 and its role in viral replication. In biology, it helps researchers understand the molecular mechanisms of SARS-CoV-2 infection and identify potential therapeutic targets .
In medicine, this compound is being investigated as a potential antiviral drug for treating COVID-19. Its ability to inhibit nsp14 makes it a promising candidate for combination therapies with other antiviral agents. In the industry, the compound’s synthesis and production methods are being optimized to ensure a steady supply for research and clinical trials .
作用机制
SARS-CoV-2 nsp14-IN-2 exerts its effects by binding to the nsp14 protein and inhibiting its enzymatic activities. The compound targets the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain of nsp14, disrupting its role in RNA proofreading and methylation. This inhibition leads to the accumulation of errors in the viral RNA, ultimately impairing the replication and transcription processes of the virus .
相似化合物的比较
SARS-CoV-2 nsp14-IN-2 is unique compared to other similar compounds due to its dual inhibitory activity against both the exonuclease and methyltransferase domains of nsp14. Similar compounds include inhibitors targeting other non-structural proteins of SARS-CoV-2, such as nsp10 and nsp12. this compound stands out for its ability to simultaneously disrupt multiple functions of nsp14, making it a more comprehensive antiviral agent .
List of Similar Compounds:- Inhibitors targeting nsp10
- Inhibitors targeting nsp12
- Methylenedisalicylic acids
- N-hydroxy-isoquinoline-1,3-diones
- 2-Styryl-quinoline derivatives
- Chalconoids
属性
分子式 |
C21H21N5O5S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1 |
InChI 键 |
IYCYSBUBGPYWMH-WTGUMLROSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



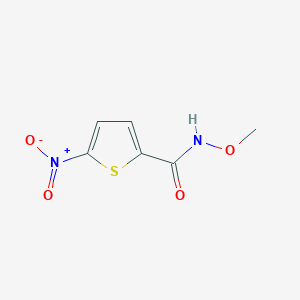
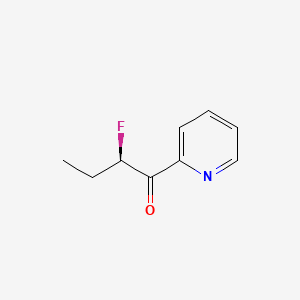
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
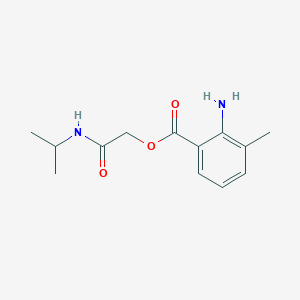

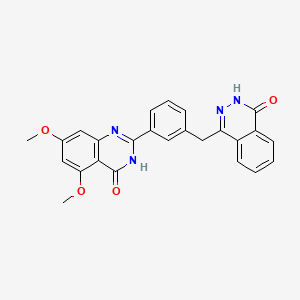

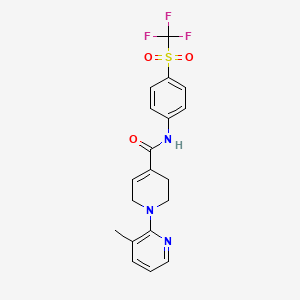
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)
